

Cyclothialidine E: A Technical Guide to its Isolation and Structure Elucidaion

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Compound of Interest

Compound Name: Cyclothialidine E

Cat. No.: B15585490

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This technical guide provides a comprehensive overview of the isolation and structure elucidation of **Cyclothialidine E**, a potent DNA gyrase inhibitor. **Cyclothialidine E** belongs to a unique class of natural products characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain. This document details the experimental protocols for its isolation from microbial sources and the analytical techniques employed to determine its complex chemical structure, including quantitative data and workflow visualizations.

Isolation of Cyclothialidine E

Cyclothialidine E is a naturally occurring analog of Cyclothialidine, produced by specific strains of Streptomyces. The isolation process is a multi-step procedure involving fermentation, extraction, and a series of chromatographic purifications.

Fermentation and Extraction

The producing microorganism, Streptomyces sp. NR 0661, is cultivated under specific fermentation conditions to maximize the yield of **Cyclothialidine E**. The fermentation broth is then harvested, and the active compound is extracted from the supernatant.

Experimental Protocol: Fermentation and Extraction

- **Fermentation:** A seed culture of Streptomyces sp. NR 0661 is prepared and used to inoculate a production medium. The production culture is incubated for 5-7 days at 28°C with

vigorous aeration and agitation.

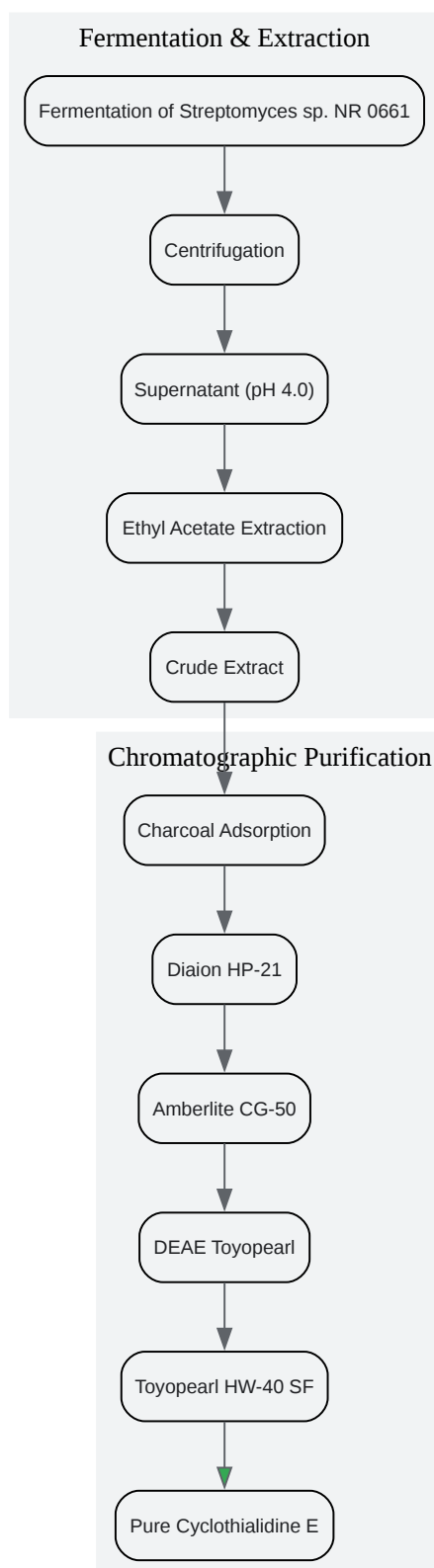
- **Harvest and Extraction:** The mycelium is separated from the culture broth by centrifugation. The pH of the supernatant is adjusted to 4.0, and the broth is extracted with an equal volume of ethyl acetate. The organic layer, containing **Cyclothialidine E**, is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate **Cyclothialidine E** from other metabolites.

Experimental Protocol: Chromatographic Purification

- **Charcoal Adsorption Chromatography:** The crude extract is dissolved in methanol and adsorbed onto a charcoal column. The column is washed with methanol, and the active fraction is eluted with 50% aqueous acetone.
- **Diaion HP-21 Chromatography:** The active fraction from the charcoal column is applied to a Diaion HP-21 column. The column is washed with water, and **Cyclothialidine E** is eluted with a stepwise gradient of methanol in water.
- **Amberlite CG-50 Chromatography:** The eluate is then subjected to cation exchange chromatography on an Amberlite CG-50 (Na⁺ form) column.
- **DEAE Toyopearl Chromatography:** Further purification is achieved by anion exchange chromatography on a DEAE Toyopearl (Cl⁻ form) column.
- **Toyopearl HW-40 SF Chromatography:** The final purification step involves size-exclusion chromatography on a Toyopearl HW-40 SF column to yield pure **Cyclothialidine E**.



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Isolation and Purification Workflow for **Cyclothialidine E**.

Structure Elucidation of Cyclothialidine E

The chemical structure of **Cyclothialidine E** was determined through a combination of spectroscopic and chemical methods.

Amino Acid Analysis

Acid hydrolysis of **Cyclothialidine E** followed by chiral HPLC analysis identified the constituent amino acids and their stereochemistry.

Experimental Protocol: Amino Acid Analysis

- Hydrolysis: **Cyclothialidine E** is hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed tube.
- Derivatization: The amino acid hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
- Chiral HPLC Analysis: The derivatized amino acids are analyzed by reverse-phase HPLC and their retention times are compared with those of authentic D- and L-amino acid standards derivatized in the same manner.

Table 1: Amino Acid Composition of **Cyclothialidine E**

Amino Acid	Stereochemistry
Alanine	L
Serine	L
Proline	L
Cysteine Derivative	L

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the exact molecular weight and elemental composition of **Cyclothialidine E**.

Table 2: HRFAB-MS Data for **Cyclothialidine E**

Parameter	Value
Ionization Mode	Positive
Observed m/z [M+H] ⁺	714.2235
Calculated m/z [M+H] ⁺	714.2241
Elemental Composition	C ₂₉ H ₃₉ N ₅ O ₁₂ S

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed connectivity and stereochemistry of **Cyclothialidine E** were established using one- and two-dimensional NMR experiments.

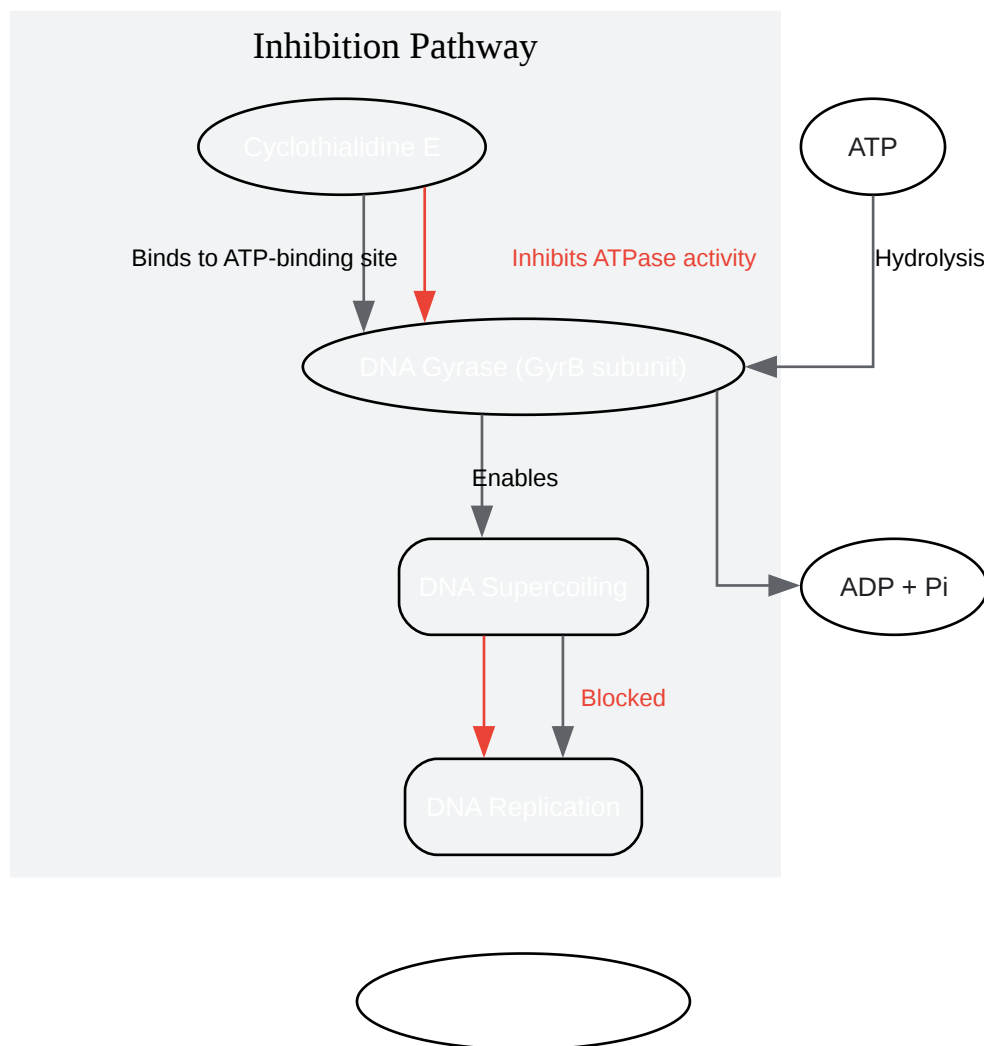
Table 3: ¹H and ¹³C NMR Data for **Cyclothialidine E** in DMSO-d₆

Position	δC (ppm)	δH (ppm, mult., J in Hz)
Alanine		
α -CH	50.1	4.25 (q, 7.1)
β -CH ₃	18.2	1.30 (d, 7.1)
Serine		
α -CH	55.8	4.40 (m)
β -CH ₂	61.5	3.70 (m), 3.85 (m)
Proline		
α -CH	60.3	4.30 (t, 8.0)
β -CH ₂	29.1	1.90 (m), 2.10 (m)
γ -CH ₂	24.8	1.80 (m)
δ -CH ₂	46.7	3.50 (m)
Cysteine Derivative		
α -CH	53.2	4.60 (m)
β -CH ₂	33.5	2.90 (dd, 14.0, 5.0), 3.10 (dd, 14.0, 8.0)
Lactone Ring Moiety		
C-1'	170.5	-
C-2'	128.1	7.10 (s)
...

(Note: This is a representative subset of the full NMR data. The complete assignment is determined through 2D NMR experiments such as COSY, HSQC, and HMBC.)

Mechanism of Action: DNA Gyrase Inhibition

Cyclothialidine E, like its congeners, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication. It specifically targets the ATPase activity of the GyrB subunit.



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